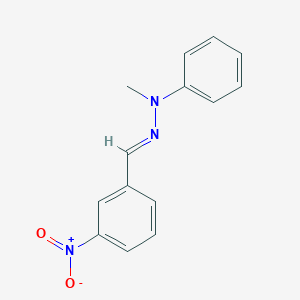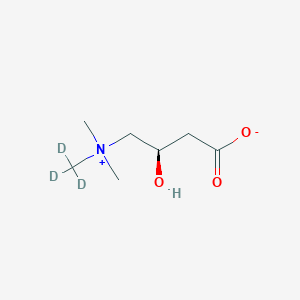
Carnitine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine-(methyl-d3) inner salt involves the incorporation of deuterium atoms into the L-Carnitine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of L-Carnitine-(methyl-d3) inner salt typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired analytical standard quality .
化学反応の分析
Types of Reactions
L-Carnitine-(methyl-d3) inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which can be used in further research and applications .
科学的研究の応用
L-Carnitine-(methyl-d3) inner salt is widely used in scientific research due to its stability and high purity. Some of its applications include:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of carnitine in biological systems.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of carnitine-related compounds.
Industry: Applied in the quality control of pharmaceutical products containing carnitine.
作用機序
The mechanism of action of L-Carnitine-(methyl-d3) inner salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific enzymes and transporters to facilitate this process. The deuterium atoms in the compound allow for precise tracking and analysis in metabolic studies .
類似化合物との比較
Similar Compounds
L-Carnitine: The non-deuterated form of the compound.
L-Carnitine-(trimethyl-d9) inner salt: Another deuterated form with nine deuterium atoms.
Acetyl-L-carnitine-(N-methyl-d3): A derivative with an acetyl group.
Propionyl-L-carnitine-(N-methyl-d3): A derivative with a propionyl group.
Uniqueness
L-Carnitine-(methyl-d3) inner salt is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate tracing in metabolic studies compared to non-deuterated forms .
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
164.22 g/mol |
IUPAC名 |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3 |
InChIキー |
PHIQHXFUZVPYII-IVAVZGRVSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])O |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)

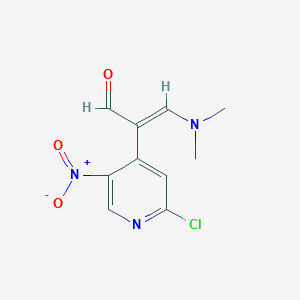

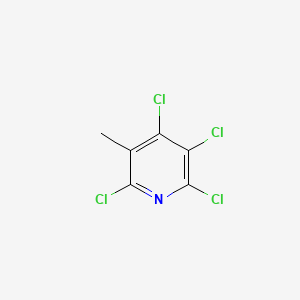


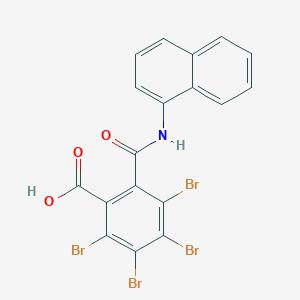
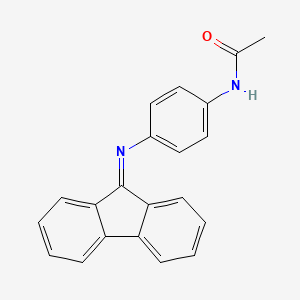
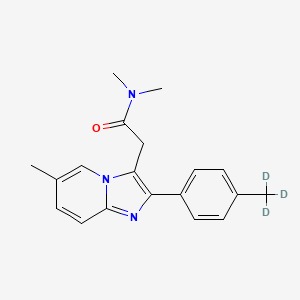
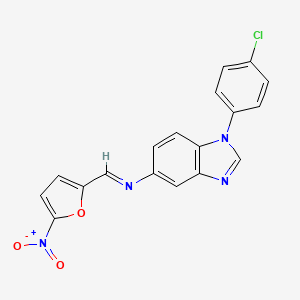
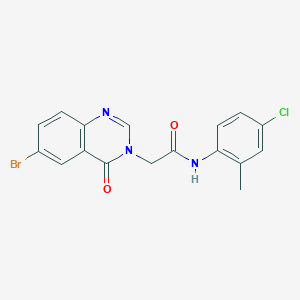
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
